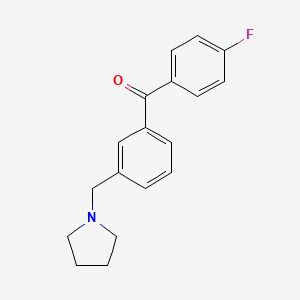

4'-Fluoro-3-pyrrolidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-3-pyrrolidinomethyl benzophenone (F3PMBP) is a synthetic, fluorinated aromatic ketone that has been used in a variety of scientific applications. It is a versatile compound that has been used in a variety of research fields, including organic synthesis, pharmaceuticals, and materials science. F3PMBP is a strong electron acceptor, making it useful for electrochemical applications, as well as for the synthesis of other compounds. In addition, F3PMBP has been used in the development of new drugs and materials, and has been studied for its potential applications in biomedical research.

科学研究应用

Synthesis and Antiproliferative Activity

4'-Fluoro-3-pyrrolidinomethyl benzophenone derivatives have been synthesized and evaluated for antiproliferative activity. In a study, benzophenones possessing a pyridine nucleus were synthesized and showed significant activity against DLA cells, with certain compounds activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Photoinduced Chemical Reactions

Benzophenones, including 4'-Fluoro derivatives, have been used in photoinduced chemical reactions. For instance, direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone under photo-irradiation has been achieved, showcasing benzophenones' role in constructing biologically active molecules (Hoshikawa & Inoue, 2013).

Development of Multipotent Agents for Alzheimer's Disease

Fluorinated benzophenone derivatives have been studied as potential multipotent agents against Alzheimer's disease. Research indicates that certain fluorinated benzophenone analogues show balanced micromolar potency against targets like β-secretase and acetylcholinesterase (Belluti et al., 2014).

Oxidation and Degradation Studies

Studies on the chemical oxidation process of benzophenones by agents like potassium permanganate have been conducted. These studies are crucial for understanding the environmental fate and potential impacts of these compounds (Cao et al., 2021).

Molecular Interactions and Toxicity

The molecular interactions of benzophenone UV filters with proteins such as human serum albumin have been explored, revealing potential toxic interactions and effects on protein structure and function (Zhang et al., 2013).

Photochemical Properties in Biological and Material Science

Benzophenones, including 4'-Fluoro derivatives, have been extensively used in photochemistry, particularly in biological chemistry and material science. Their unique properties enable applications like binding site mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).

Endocrine-Disrupting Activity and Environmental Impact

Studies on benzophenone derivatives have shown their potential endocrine-disrupting effects and impact on aquatic environments. This includes research on their presence in human plasma and urine, and their transformation and degradation in water treatment processes (Kang et al., 2016).

属性

IUPAC Name |

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMPNQLXIQFBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643198 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-31-5 |

Source

|

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)

![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)

![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)

![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)